Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dichlorobenzoyl chloride with 1-naphthol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours, typically 4-6 hours.
The reaction proceeds as follows:
2,5-dichlorobenzoyl chloride+1-naphtholAlCl3Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-+HCl
Industrial Production Methods
On an industrial scale, the production of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under the influence of halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities due to its distinct chemical properties.
Medicine
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including anti-inflammatory and anticancer activities. Researchers are investigating its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2,5-dichlorophenyl)(phenyl)-: Similar structure but with a phenyl group instead of a naphthalenyl group.
Methanone, (2,4-dichlorophenyl)-1-naphthalenyl-: Similar structure with different chlorine substitution on the phenyl ring.
Methanone, (2,5-dichlorophenyl)-2-naphthalenyl-: Similar structure with different positioning of the naphthalenyl group.
Uniqueness
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both 2,5-dichlorophenyl and 1-naphthalenyl groups provides a distinct electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H10Cl2O |
---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H10Cl2O/c18-12-8-9-16(19)15(10-12)17(20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI Key |
NZFAWJMFKBNNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.